Methyl 3-((tert-butoxycarbonyl)amino)-4-chloro-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate typically involves multiple steps One common method includes the cyclization of hydrazine with a carbonyl compound to form the pyrazole ringThe tert-butoxycarbonyl (Boc) protecting group is often used to protect the amino group during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures high yield and purity. Solvent extraction and crystallization are common techniques used to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Agrochemistry: The compound is utilized in the development of pesticides and herbicides.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes for catalytic applications.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-3-amino-1-methyl-1H-pyrazole-5-carboxylate
- Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the Boc-protected amino group and the chloro substituent enhances its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C11H16ClN3O4 |
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Molecular Weight |
289.71 g/mol |
IUPAC Name |
methyl 4-chloro-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H16ClN3O4/c1-11(2,3)19-10(17)13-8-6(12)7(9(16)18-5)15(4)14-8/h1-5H3,(H,13,14,17) |
InChI Key |
REJADKWEHPYIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C(=C1Cl)C(=O)OC)C |
Origin of Product |
United States |
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